molecular formula C16H14N2O B11495408 1H-Quinolin-2-one, 3-phenylaminomethyl-

1H-Quinolin-2-one, 3-phenylaminomethyl-

Cat. No.: B11495408
M. Wt: 250.29 g/mol
InChI Key: HGRYSWBKUOITDA-UHFFFAOYSA-N
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Description

3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a chemical compound with a molecular formula of C17H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with 2-aminobenzophenone under acidic conditions to form the quinoline core. The reaction typically requires heating and the presence of a catalyst such as sulfuric acid.

    Povarov Reaction: This is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction proceeds through an imine intermediate, which undergoes cyclization to form the quinoline derivative.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst. This reaction is typically carried out under mild conditions and is highly efficient.

Industrial Production Methods: The industrial production of 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE often involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl quinoline derivatives.

Scientific Research Applications

3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the phenylamino and dihydro modifications.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Quinazoline: A compound with a similar heterocyclic structure but with two nitrogen atoms in the ring.

Uniqueness: 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential for medicinal applications, while the dihydroquinoline core provides stability and reactivity.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(anilinomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H14N2O/c19-16-13(11-17-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)18-16/h1-10,17H,11H2,(H,18,19)

InChI Key

HGRYSWBKUOITDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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